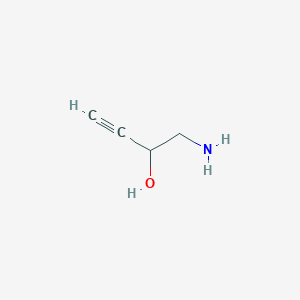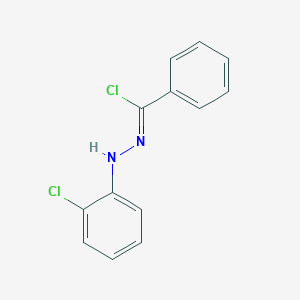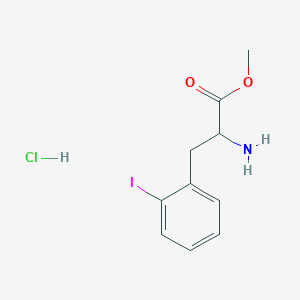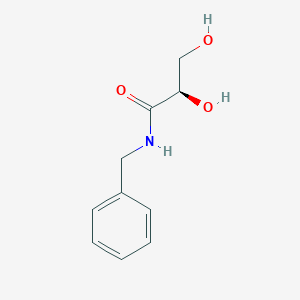
(R)-N-Benzyl-2,3-dihydroxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-Benzyl-2,3-dihydroxypropanamide is a chiral organic compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a benzyl group attached to the nitrogen atom of a 2,3-dihydroxypropanamide backbone, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Benzyl-2,3-dihydroxypropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2,3-dihydroxypropanoic acid and benzylamine.
Amidation Reaction: The key step involves the amidation of ®-2,3-dihydroxypropanoic acid with benzylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure ®-N-Benzyl-2,3-dihydroxypropanamide.
Industrial Production Methods
In an industrial setting, the production of ®-N-Benzyl-2,3-dihydroxypropanamide may involve:
Large-Scale Amidation: The amidation reaction is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Synthesis: Continuous flow reactors may be employed to enhance reaction efficiency and control over reaction parameters.
Automated Purification: Advanced purification techniques, such as automated chromatography systems, are used to streamline the purification process.
Análisis De Reacciones Químicas
Types of Reactions
®-N-Benzyl-2,3-dihydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl-2,3-dioxopropanamide.
Reduction: Formation of benzyl-2,3-dihydroxypropylamine.
Substitution: Formation of various substituted benzyl-2,3-dihydroxypropanamides.
Aplicaciones Científicas De Investigación
®-N-Benzyl-2,3-dihydroxypropanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of chiral drugs and pharmaceutical intermediates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-N-Benzyl-2,3-dihydroxypropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to metabolism, signal transduction, or cellular regulation.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-Benzyl-2,3-dihydroxypropanamide: The enantiomer of ®-N-Benzyl-2,3-dihydroxypropanamide with similar chemical properties but different biological activity.
N-Benzyl-2,3-dihydroxypropanamide: The racemic mixture containing both ® and (S) enantiomers.
N-Benzyl-2,3-dihydroxybutanamide: A structurally similar compound with an additional carbon atom in the backbone.
Uniqueness
®-N-Benzyl-2,3-dihydroxypropanamide is unique due to its specific chiral configuration, which imparts distinct stereochemical properties and biological activity compared to its enantiomers and analogs.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
(2R)-N-benzyl-2,3-dihydroxypropanamide |
InChI |
InChI=1S/C10H13NO3/c12-7-9(13)10(14)11-6-8-4-2-1-3-5-8/h1-5,9,12-13H,6-7H2,(H,11,14)/t9-/m1/s1 |
Clave InChI |
PNVAZIPJZUUYBY-SECBINFHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CNC(=O)[C@@H](CO)O |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13095655.png)
![1-(3-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13095665.png)
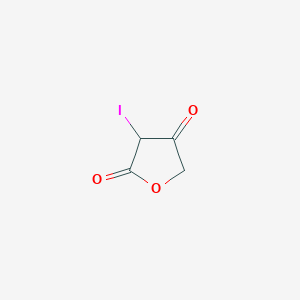
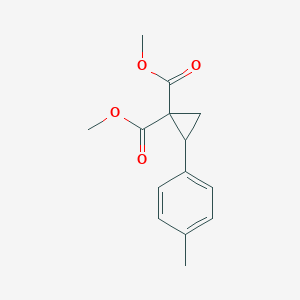
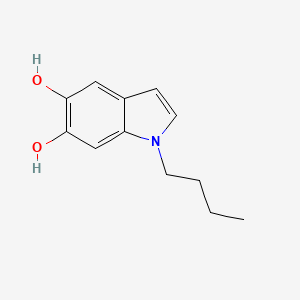
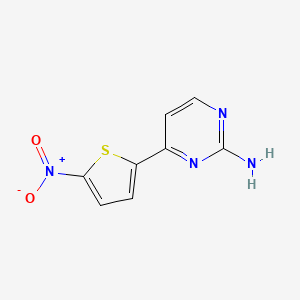
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13095684.png)
![(E)-3-Benzylidenebicyclo[2.2.2]octan-2-one](/img/structure/B13095691.png)
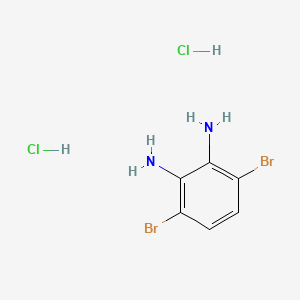
![2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13095695.png)
